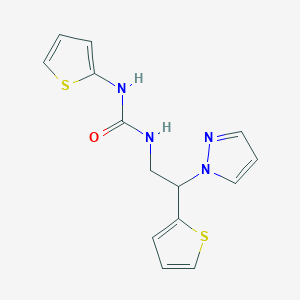

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS2/c19-14(17-13-5-2-9-21-13)15-10-11(12-4-1-8-20-12)18-7-3-6-16-18/h1-9,11H,10H2,(H2,15,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLZIKXTPYPXIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)NC2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Compounds similar to 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea have shown significant anticancer properties. For instance, derivatives containing pyrazole moieties have been reported to induce apoptosis in various cancer cell lines, such as:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung) | 5.4 |

| HT-29 (Colon) | 4.8 |

| SMMC-7721 (Liver) | 6.0 |

The mechanism often involves the inhibition of anti-apoptotic proteins, leading to enhanced cell death .

Anti-inflammatory Effects

Research indicates that compounds with similar structures demonstrate anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies report IC50 values in the nanomolar range, indicating strong anti-inflammatory activity .

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, making it a potential candidate for treating infections. Its mechanisms may include:

- Inhibition of Enzymatic Activity : Acting as an inhibitor of key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : Inducing programmed cell death in cancer cells through various pathways.

Industrial Applications

In addition to its potential therapeutic uses, this compound could play a role in developing new materials with specific properties due to its unique chemical structure. Its applications span across:

| Field | Potential Applications |

|---|---|

| Chemistry | As a building block for more complex molecules |

| Biology | Bioactive compounds in drug discovery |

| Medicine | Investigated for anti-inflammatory and anticancer effects |

| Industry | Development of new materials |

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

- Anticancer Study : A study demonstrated that derivatives showed significant cytotoxic effects against HepG2 (liver cancer) and A549 (lung cancer) cells, with IC50 values indicating promising anticancer potential .

- Anti-inflammatory Study : Another investigation revealed that similar compounds inhibited COX enzymes effectively, showcasing their potential in treating inflammatory diseases .

- Antimicrobial Study : Research on antimicrobial properties indicated that these compounds exhibited activity against multiple bacterial strains, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Modulation of receptor activity, leading to altered cellular responses.

Pathways: Interference with signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Other Heterocycles : Replacing thiophene with furan or pyridine (e.g., compounds) reduces lipophilicity and alters electronic properties, impacting binding affinity .

- Urea vs. Thiourea : Thiourea derivatives (e.g., ’s 5a-d) exhibit higher metabolic stability but lower solubility compared to urea analogues .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in 5e ) enhance cytotoxicity, while ester groups (e.g., 5j) improve bioavailability via prodrug mechanisms .

Structural Characterization

- Spectroscopy : IR spectra of urea derivatives show characteristic N-H stretches (~3300 cm⁻¹) and carbonyl signals (~1650 cm⁻¹). ¹H NMR of thiophene protons typically appear as multiplet signals at δ 6.8–7.5 ppm .

- Crystallography : SHELX programs () are widely used for resolving π-stacking interactions and hydrogen-bonding networks in similar compounds, critical for understanding binding modes .

Biological Activity

The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a novel pyrazole-based urea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 284.38 g/mol

1. Antibacterial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to This compound have been tested against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 250 | 500 |

| Escherichia coli | 200 | 400 |

| Bacillus subtilis | 150 | 300 |

| Candida albicans | 300 | 600 |

These results indicate moderate antibacterial activity, suggesting potential for further development as an antimicrobial agent .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNFα and IL-17 in vitro. A study reported IC values in the low micromolar range for similar compounds:

| Compound | IC (µM) against TNFα | IC (µM) against IL-17 |

|---|---|---|

| Pyrazole Derivative A | 0.004 | 0.1 |

| Pyrazole Derivative B | 0.067 | 0.5 |

These findings highlight the potential of this class of compounds in treating inflammatory diseases .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been investigated across various cancer cell lines. Compound This compound has demonstrated cytotoxic effects against several human cancer cell lines, including:

| Cancer Cell Line | IC (µM) |

|---|---|

| H460 (Lung cancer) | 15 |

| A549 (Lung cancer) | 12 |

| HT-29 (Colon cancer) | 10 |

| SMMC-7721 (Liver cancer) | 20 |

These results suggest that the compound may inhibit cancer cell proliferation and could serve as a lead structure for further anticancer drug development .

Case Studies

Several case studies have focused on the biological evaluation of related pyrazole derivatives:

- Study on Antibacterial Activity : A series of pyrazole-based ureas were synthesized and evaluated for their antibacterial activity against common pathogens. The study concluded that modifications on the thiophene ring significantly enhanced activity .

- Anti-inflammatory Effects : A research team investigated the anti-inflammatory properties of various pyrazole derivatives, finding that those with specific substituents on the urea moiety exhibited superior inhibition of cytokine production compared to others .

- Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on several human cancer cell lines, revealing that certain structural modifications led to increased potency against cancer cells, particularly in lung and colon cancer models .

Q & A

Q. What are the common synthetic routes for preparing this urea derivative?

The compound can be synthesized via two primary routes:

- Route A : Reacting the amine precursor (e.g., 4-(thiophen-2-yl)ethylamine) with an isocyanate or azide derivative under reflux in anhydrous toluene, followed by solvent removal and crystallization from an EtOH–AcOH mixture .

- Route B : Coupling a pyrazolooxazinone intermediate with a thiophene-containing amine in chloroform under reflux, followed by evaporation and recrystallization .

For multi-component reactions, a three-component coupling strategy involving triazole, urea, and thiourea precursors has been reported for analogous compounds, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .

Q. Which spectroscopic and crystallographic methods are used for characterization?

Q. What safety precautions are required during handling?

Based on structurally related compounds:

- Hazards : Acute toxicity (oral Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (H302, H315, H319, H335) .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Crystallization solvents (e.g., EtOH–AcOH) require flammability precautions .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization?

- Electrophilic Substitution : Thiophene rings undergo selective formylation or azo coupling at the 5-position using Vilsmeier-Haack reagents (POCl₃/DMF) or diazonium salts .

- Metalation Strategies : Deprotonate thiophene with LDA at −78°C, followed by electrophilic quenching (e.g., I₂ or Me₃SiCl) to target the 3-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in multi-component syntheses, while toluene minimizes side reactions in urea formation .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Q. What computational methods support mechanistic studies?

- DFT Calculations : Model transition states for urea formation (e.g., nucleophilic attack of amine on isocyanate) using B3LYP/6-31G(d) basis sets .

- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) by docking minimized structures into active sites (software: AutoDock Vina) .

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and metabolic stability of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.